This compound is classified under heterocycles and specifically as a pyrrolopyrimidine derivative. Its synthesis and study have been reported in various scientific literature, indicating its relevance in medicinal chemistry and biological research. The compound is often used in studies investigating its biological activities and potential pharmacological applications, particularly in the fields of oncology and diabetes management.
The synthesis of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves several synthetic routes. One common method includes:
Optimizing parameters such as temperature, reaction time, and solvent choice is crucial for maximizing yield and purity during synthesis .
The molecular structure of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be described as follows:
The molecular formula is with a molar mass of approximately 307.36 g/mol. Its three-dimensional conformation can be analyzed using computational methods such as molecular docking studies to understand its interactions with biological targets .
6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits several chemical reactivity patterns:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been explored particularly in relation to its biological activity:
Molecular docking studies have demonstrated stable binding interactions within the active sites of target proteins involved in these pathways.
The physical and chemical properties of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the compound .
The applications of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are diverse:
The systematic IUPAC name 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione defines a fused heterocyclic system with specific stereochemical and substitution features. The core structure comprises a pyrimidine-dione ring (positions 2,5) fused with a pyrrolidine ring (positions 3,4,6,7), creating a bicyclic scaffold with partial saturation. This classification places it within the broader category of tetrahydropyrrolopyrimidines, characterized by the presence of two nitrogen atoms at the 1- and 3-positions of the pyrimidine ring and a third nitrogen within the pyrrolidine moiety [1] [7].
The compound's molecular formula is C₁₉H₁₇N₃O₂ (molecular weight: 319.36 g/mol), as confirmed by chemical supplier documentation [1]. Key structural identifiers include:
Table 1: Structural and Identificatory Data
Parameter | Value |
---|---|
CAS Registry Number | 30196-48-6 |
Molecular Formula | C₁₉H₁₇N₃O₂ |
Molecular Weight | 319.36 g/mol |
Preferred IUPAC Name | 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
SMILES | O=C1NC(CN(CC2=CC=CC=C2)C3=O)=C3C(C4=CC=CC=C4)N1 |
Computational analyses reveal critical physicochemical properties influencing bioavailability:
The saturated pyrrolidine ring adopts a puckered conformation, while the pyrimidine-dione ring maintains planarity. The benzyl and phenyl substituents at positions 6 and 4 introduce steric bulk and enable π-π stacking interactions critical for biological activity [1] [7].
Dihydropyrimidinones (DHPMs) emerged as privileged scaffolds following the seminal Biginelli reaction (1891), which enabled facile synthesis of multifunctionalized pyrimidine derivatives. Early 20th-century research focused on barbiturate analogs derived from pyrimidine triones, primarily for central nervous system applications [6]. The paradigm shifted in the 1980s with the discovery of monastrol—a dihydropyrimidinone inhibiting kinesin Eg5—demonstrating DHPMs' potential as targeted anticancer agents [5] [6].
Patent analysis reveals accelerating innovation:
Table 2: Evolution of Dihydropyrimidinone Therapeutics
Era | Therapeutic Focus | Key Advances |
---|---|---|
Pre-1980s | Sedatives/Anesthetics | Barbiturate derivatives from pyrimidinetriones |
1980–2000 | Anticancer/Antiviral | Monastrol (kinesin inhibitor); HIV integrase inhibitors |
2000–Present | Kinase/Targeted Therapy | Pyrrolo[3,4-d]pyrimidines as LIMK/ROCK inhibitors [5] |
Modern design leverages the dihydropyrimidinone ring as a:
The 6-benzyl and 4-phenyl substituents confer distinct pharmacophoric properties to the pyrrolopyrimidine scaffold. The benzyl group (–CH₂C₆H₅) at nitrogen-6 enhances lipophilicity (contributing ≈2.5 to LogP) and enables hydrophobic pocket penetration. Structure-activity relationship studies across pyrrolopyrimidine analogs demonstrate that para-substituted benzyl groups (e.g., 4-fluorobenzyl) boost potency against enzymatic targets by 3–5-fold compared to alkyl chains [3] [8].
The 4-phenyl group directly attached to C4 of the pyrimidine ring facilitates π-stacking with tyrosine/phenylalanine residues in kinase binding sites. Comparative bioactivity data reveals:
Table 3: Impact of 6-Position Substituents on Bioactivity
R Group at N6 | Relative Potency | Target Enzymes | Key Interactions |
---|---|---|---|
Methyl | 1.0 (Reference) | Broad-spectrum kinases | Hydrophobic cavity filling |
Cyclopropylmethyl | 1.8–2.2 | ROCK/LIMK | Van der Waals contacts |
Benzyl | 3.5–4.0 | Specific kinase classes | π-Stacking; Deep pocket access |
4-Fluorobenzyl | 4.5–5.2 | High-selectivity kinases | Electrostatic complementarity |
Synergistically, these substituents create a three-point binding pharmacophore:
This configuration mirrors privileged motifs in clinical kinase inhibitors (e.g., imatinib's benzyl-phenyl system), validating its strategic role in molecular recognition. Computational docking confirms the 4-phenyl group's orthogonal orientation to the benzyl ring, maximizing surface contact with protein targets [3] [8]. The continued incorporation of these substituents in nitrogen heterocycles (≥60% of FDA-approved kinase inhibitors contain phenyl/benzyl groups) underscores their centrality in modern medicinal chemistry [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4